molecular formula C20H18ClNO3S B2552822 1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone CAS No. 306977-16-2

1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Cat. No.: B2552822
CAS No.: 306977-16-2
M. Wt: 387.88
InChI Key: YRROIGDJNAHDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a pyridinone derivative characterized by a 4-chlorobenzyl group at position 1, methyl groups at positions 4 and 6, and a phenylsulfonyl moiety at position 2. Key features include:

  • Core structure: A dihydropyridinone scaffold, which is common in bioactive molecules due to its hydrogen-bonding capacity and conformational flexibility.
  • Substituents: The 4-chlorobenzyl group may enhance lipophilicity and receptor binding, while the phenylsulfonyl group contributes to electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-4,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S/c1-14-12-15(2)22(13-16-8-10-17(21)11-9-16)20(23)19(14)26(24,25)18-6-4-3-5-7-18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRROIGDJNAHDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Addition of Dimethyl Groups: The dimethyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Pyridinone Ring

The electron-deficient pyridinone ring undergoes NAS preferentially at the C-5 position due to para-directing effects of the sulfonyl group. Key reactions include:

  • Hydroxylation : Reaction with hydroxylamine hydrochloride in the presence of 2-aminopyridine yields hydroxylated derivatives (e.g., 1-hydroxy analogues) at 60–80°C with moderate yields (37–62%) .

  • Halogenation : Electrophilic chlorination/bromination occurs under acidic conditions, producing 5-halo derivatives.

Mechanistic Insight :
The sulfonyl group activates the ring for NAS by increasing electron withdrawal, while steric hindrance from the 4-chlorobenzyl and methyl groups directs substitution to less hindered positions .

Sulfonyl Group Reactivity

The phenylsulfonyl moiety participates in elimination and substitution reactions:

Reaction TypeConditionsProductYieldReference
Hydrolysis 6M HCl, refluxPyridinol + benzenesulfonic acid75–88%
Nucleophilic Displacement RNH₂, DMF, 80°C3-Amino derivatives50–65%

Key Observation :
The sulfonyl group’s stability under basic conditions allows selective modification of other functional groups without decomposition .

Alkylation and Coupling Reactions

The N-1 position undergoes alkylation with alkyl halides (e.g., methyl iodide) in THF using NaH as a base, yielding N-alkylated pyridinones (85–92% yield). Additionally:

  • Sonogashira Coupling : The 4-chlorobenzyl group facilitates palladium-catalyzed cross-coupling with terminal alkynes under ultrasonic irradiation (20 kHz, 60°C), producing biaryl derivatives in 70–90% yield .

  • Suzuki-Miyaura Reactions : Boronic acids react at the C-5 position with Pd(PPh₃)₄ (2 mol%) in aqueous ethanol (70°C, 12 h), achieving 60–78% yields .

Cycloaddition and Multicomponent Reactions

The compound participates in click chemistry and cascade reactions:

  • Huisgen 1,3-Dipolar Cycloaddition : With sodium azide and terminal alkynes under Cu(I) catalysis (0.5–1 mol%), it forms 1,2,3-triazole-linked hybrids (Figure 1) .

  • Three-Component Assembly : Reacts with alkyl halides and sodium azide to generate bis-triazoles (e.g., 4j–l ) via a pseudo-five-component process, forming six covalent bonds in one pot (Scheme 4) .

Optimized Conditions :

  • Solvent: H₂O

  • Catalyst: [CuI(PPh₃)]

  • Temperature: 60°C (US irradiation)

  • Yield: Up to 93%

Functionalization via Active Methylene Compounds

The pyridinone core reacts with diethyl malonate or ethyl cyanoacetate in acetic anhydride (140°C, 6–10 h), forming fused heterocycles (e.g., barbiturate analogues 5a–c ) via Michael addition-cyclization (Table 3) .

Example :

  • Adduct 5a : λₐᵦₛ = 382–437 nm (visible region), yellow solid, 65% yield .

Biological Activity Modulation

Structural modifications correlate with antichlamydial activity:

DerivativeModificationIC₅₀ (μg/mL)Notes
40 -Cl substituent5.2Dose-dependent inhibition, no cytotoxicity at 100 μg/mL
18 -CF₃ group8.1Enhanced electron withdrawal improves target binding
37 3,4-dichloro phenyl6.7Optimal LogP (2.8) for membrane penetration

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via sulfonyl group elimination.

  • Photolysis : UV irradiation (254 nm) induces ring-opening to form nitriles and sulfonic acids.

This compound’s versatility in cross-coupling, cycloaddition, and biological applications positions it as a valuable scaffold in medicinal and materials chemistry. Further studies should explore enantioselective modifications and in vivo efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound may be more effective than some standard chemotherapeutic agents, indicating its potential as a lead compound for further development.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight its potential use in treating bacterial infections.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. The exact mechanisms are still under investigation but may involve inhibition of pro-inflammatory cytokines.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications. Research is ongoing to evaluate its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents affecting efficacy
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with three analogs from the evidence:

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C) pKa
Target : 1-(4-Chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone Not Provided C20H17ClNO3S* ~393.87* Phenylsulfonyl, 4-Cl-benzyl Predicted: ~1.35 Predicted: ~620 Not Reported
Analog 1 : 1-(4-Chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone 338398-02-0 C21H20ClNO3S 401.91 3-Methylphenylsulfonyl, 4-Cl-benzyl Not Reported Not Reported Not Reported
Analog 2 : 1-(3,4-Dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone 306977-15-1 C20H17Cl2NO3S 422.32 Phenylsulfonyl, 3,4-diCl-benzyl 1.389 (Predicted) 632.8 (Predicted) -3.96 (Predicted)
Analog 3 : 1-[3-(Trifluoromethyl)benzyl]-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone 338398-01-9 C22H20F3NO3S 435.46 3-Methylphenylsulfonyl, 3-CF3-benzyl Not Reported Not Reported Not Reported

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Effects on Molecular Weight :

  • The trifluoromethyl group in Analog 3 increases molecular weight by ~33 g/mol compared to the target compound, while the dichlorobenzyl group in Analog 2 adds ~28 g/mol.
  • The methylphenylsulfonyl group in Analog 1 contributes marginally higher weight (~8 g/mol) than the phenylsulfonyl group in the target .

The trifluoromethyl group in Analog 3 introduces strong electronegativity, which may improve metabolic stability but reduce solubility .

Acid-Base Properties :

  • Analog 2 ’s predicted pKa of -3.96 suggests high acidity, which could influence ionization under physiological conditions and alter bioavailability .

Commercial and Research Status

  • Analog 1 is listed as discontinued, limiting its availability for further studies .
  • Analog 2 ’s predicted physicochemical properties (e.g., boiling point) require experimental validation for pharmacological applications .

Biological Activity

1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClNO3SC_{20}H_{18}ClNO_3S. Its structure features a pyridinone core substituted with a 4-chlorobenzyl group, dimethyl groups at the 4 and 6 positions, and a phenylsulfonyl group at the 3 position. The unique combination of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridinone Core : This is achieved through condensation reactions involving suitable precursors.
  • Substitution of the Chlorobenzyl Group : A halogenation reaction introduces the 4-chlorobenzyl group onto the pyridinone ring.
  • Introduction of Dimethyl Groups : Methylation reactions are employed to add the dimethyl groups at specific positions on the pyridinone.
  • Attachment of the Phenylsulfonyl Group : This step generally involves sulfonation reactions where phenylsulfonyl chloride reacts with the pyridinone derivative.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an IC50 value of approximately 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In cell line studies, it displayed significant cytotoxic effects against several cancer types:

  • MCF-7 (breast cancer) : IC50 = 15 µM
  • HCT116 (colon cancer) : IC50 = 10 µM
  • A549 (lung cancer) : IC50 = 12 µM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The phenylsulfonyl group may facilitate binding to enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may modulate receptor activity related to apoptosis and cell survival pathways.

Study on Anticancer Properties

A significant study evaluated the anticancer effects of various derivatives of pyridinones, including our compound. The results indicated that it effectively inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent in oncology .

Antimicrobial Efficacy Testing

Another case study focused on the antimicrobial properties against resistant bacterial strains. The compound was tested against clinical isolates and showed promising results, suggesting its utility as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial Activity (IC50)Anticancer Activity (IC50)
This compoundStructure32 µg/mLMCF-7: 15 µM; HCT116: 10 µM
1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone-Higher than target compoundSimilar activity profile

Q & A

Q. What are the recommended synthetic routes for 1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone?

A multi-step synthesis involving nucleophilic substitution and sulfonylation is commonly employed. For example:

  • Step 1: React 4,6-dimethyl-2(1H)-pyridinone with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the chlorobenzyl group.
  • Step 2: Perform sulfonylation using phenylsulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to yield the final product .
  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 hexane/EtOAc) .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR: Key signals include the aromatic protons (δ 7.2–8.1 ppm for phenylsulfonyl and chlorobenzyl groups) and methyl groups (δ 2.1–2.5 ppm). The pyridinone carbonyl appears at ~165 ppm in ¹³C NMR .
  • IR Spectroscopy: Confirm sulfonyl group presence via S=O stretching (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak [M+H]⁺ should match the calculated molecular weight (C₂₀H₁₉ClN₂O₂S: 410.08 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Antifungal Screening: Test against Candida albicans and Aspergillus niger using broth microdilution (CLSI M27/M38 guidelines). Compare MIC values with fluconazole controls .
  • Cytotoxicity Assay: Use MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins (IC₅₀ > 50 µM preferred) .

Advanced Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Temperature Control: Maintain low temperatures (0–5°C) during sulfonylation to prevent over-sulfonation .
  • Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
  • Byproduct Analysis: Use HPLC-MS to identify impurities (e.g., des-chlorinated byproducts) and adjust stoichiometry (e.g., 1.2 eq. of 4-chlorobenzyl chloride) .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Dynamic Effects in NMR: Consider tautomerism in the pyridinone ring, which may cause signal splitting. Perform variable-temperature NMR (VT-NMR) to observe equilibrium shifts .
  • Crystallographic Validation: Obtain single-crystal X-ray data to confirm the solid-state structure. Compare with DFT-optimized geometries to resolve discrepancies .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?

  • Substituent Variation: Synthesize analogs with modified sulfonyl groups (e.g., 4-fluorophenylsulfonyl) or benzyl substituents (e.g., 4-methylbenzyl) .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with fungal CYP51 or bacterial targets .
  • Bioisosteric Replacement: Replace the pyridinone core with quinolinone or isoquinoline scaffolds to assess potency changes .

Q. What advanced analytical methods validate purity for in vivo studies?

  • HPLC-PDA: Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) with UV detection at 254 nm. Purity should exceed 95% (area normalization) .
  • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.